molecular formula C23H32N4O4S2 B2767136 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-49-4

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2767136
CAS No.: 449768-49-4
M. Wt: 492.65
InChI Key: SVAYOSITBWKDIG-UHFFFAOYSA-N
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Description

2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. It belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class of heterocyclic molecules, which are characterized by a fused thiophene-pyridine ring system that is partially saturated. This specific analogue features a 4-(N-butyl-N-methylsulfamoyl)benzamido group at the 2-position, contributing a sulfonamide moiety known for its potential in target engagement, and a carboxamide group at the 3-position, which can influence the compound's solubility and binding affinity. The 6-position is substituted with an isopropyl group, a structural feature that can significantly modulate the molecule's steric profile and metabolic stability. Compounds within this structural class have been investigated for a range of biological activities, including serving as enzyme inhibitors or receptor modulators in therapeutic areas such as oncology and inflammation. The presence of the sulfonamide group, in particular, is a common pharmacophore in medicinally active compounds. Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a biological probe for studying specific enzymatic and signal transduction pathways. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2/c1-5-6-12-26(4)33(30,31)17-9-7-16(8-10-17)22(29)25-23-20(21(24)28)18-11-13-27(15(2)3)14-19(18)32-23/h7-10,15H,5-6,11-14H2,1-4H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAYOSITBWKDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, commonly referred to as a tetrahydrothienopyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H32ClN4O4S2
Molecular Weight492.65 g/mol
CAS Number1216846-18-2

The structural features include a tetrahydrothieno[2,3-c]pyridine core with various functional groups that suggest potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and receptor modulator . The presence of the sulfamoyl group and the tetrahydrothienopyridine structure suggests that it may interact with specific molecular targets involved in disease processes.

Enzyme Inhibition

  • Human Phenylethanolamine N-Methyltransferase (hPNMT) : Studies have shown that related compounds based on the tetrahydrothieno[3,2-c]pyridine nucleus exhibit potent inhibitory activity against hPNMT. The mechanism likely involves binding to the enzyme's active site, which is crucial for the biosynthesis of epinephrine. Compounds similar to this derivative have demonstrated increased potency compared to traditional inhibitors like benzylamine .
  • Potential Anti-Cancer Activity : The compound's structural components suggest it may inhibit pathways associated with cancer cell proliferation. Investigations into its effect on specific cancer cell lines are ongoing to determine its efficacy in this area.

Receptor Modulation

The compound may also function as a modulator of various receptors:

  • α2-Adrenoceptor : Related compounds have shown selectivity towards α2-adrenoceptors, which are implicated in several neurological and cardiovascular conditions. This selectivity could be beneficial for developing treatments targeting these pathways .

Case Studies and Research Findings

  • In vitro Studies : Initial studies have focused on the compound's interaction with hPNMT and α2-adrenoceptors. These studies utilized radiochemical assays to measure inhibitory potency and binding affinity.
    • Findings : Compounds structurally related to this derivative demonstrated significantly higher inhibition rates compared to traditional inhibitors.
  • Therapeutic Applications : The potential applications of this compound extend beyond enzyme inhibition:
    • Anti-inflammatory Effects : Preliminary data suggest that the compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
    • Neuroprotective Properties : Given its interaction with adrenergic receptors, there is potential for neuroprotective applications in conditions like Alzheimer's disease.

The proposed mechanism of action involves:

  • Binding to active sites on enzymes such as hPNMT.
  • Modulating receptor activity, which can alter cellular signaling pathways involved in disease processes.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be categorized into several key areas:

Medicinal Chemistry

  • Therapeutic Potential: The compound's structure indicates possible interactions with biological targets related to various diseases. Research is ongoing to explore its efficacy as an antimicrobial or anticancer agent.
  • Enzyme Inhibition: Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in disease pathways.

Drug Development

  • Lead Compound Identification: Due to its unique properties, this compound can serve as a lead structure for the development of new therapeutics targeting specific biological pathways.
  • Modifications for Enhanced Activity: Researchers are investigating structural modifications to improve potency and selectivity against target enzymes or receptors.

Biological Studies

  • Mechanism of Action: Understanding how this compound interacts at the molecular level with biological systems is critical for its development as a therapeutic agent.
  • Cellular Studies: Investigations into its effects on cell viability and proliferation in various cancer cell lines are underway.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at certain concentrations, suggesting its potential as a new antibiotic agent.
  • Cancer Therapeutics Research:
    • Research focused on the compound's ability to induce apoptosis in cancer cells demonstrated promising results, indicating its potential role in cancer treatment protocols.
  • Enzyme Interaction Analysis:
    • Investigations into enzyme kinetics showed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its therapeutic mechanisms.

Comparison with Similar Compounds

Research Findings and Limitations

  • Safety Data : The target compound’s handling precautions (e.g., thermal instability) highlight the need for controlled storage conditions . Comparable data for the dimethyl analogue are absent in the evidence, though shorter alkyl chains typically reduce flammability risks.
  • Structural Insights : The SHELX software’s role in crystallographic analysis underscores the importance of computational tools in elucidating such complex structures .
  • Further studies are required to correlate structural differences with biological activity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including sulfamoylation of benzamido intermediates and coupling with the thienopyridine core. Key steps include:

  • Sulfamoylation : Reacting 4-(N-butyl-N-methylamino)benzoyl chloride with sulfamoylating agents under anhydrous conditions .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfamoylbenzamido group to the tetrahydrothienopyridine scaffold .
  • Isopropyl Group Introduction : Alkylation or substitution reactions to install the 6-isopropyl moiety . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, using polar aprotic solvents (DMF or DMSO) improves solubility of intermediates, while controlled temperatures (0–5°C) minimize side reactions during sulfamoylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfamoylbenzamido and isopropyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets or pathways investigated for this compound?

Preclinical studies focus on its interaction with:

  • Enzyme Targets : Sulfonamide moieties often inhibit carbonic anhydrases or proteases .
  • Membrane Receptors : The thienopyridine core may modulate GPCRs or ion channels .
  • Cellular Pathways : Evaluated in apoptosis or inflammation models due to structural analogs showing activity in related pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols for scalability while maintaining stereochemical fidelity?

Scalability challenges include:

  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) during alkylation to preserve the 6-isopropyl configuration .
  • Purification : Switch from column chromatography to recrystallization for large-scale purification (solvent: ethanol/water mixtures) .
  • Process Monitoring : Implement in-situ FTIR or PAT (Process Analytical Technology) to track reaction progression .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Contradictions (e.g., varying IC₅₀ values in cell-free vs. cellular assays) are addressed by:

  • Assay Validation : Confirm target engagement using SPR (Surface Plasmon Resonance) or thermal shift assays .
  • Membrane Permeability Testing : Measure logP and P-gp efflux ratios to explain discrepancies between in vitro and in vivo data .
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites in cellular models .

Q. How does the sulfamoylbenzamido moiety influence pharmacokinetic properties, and what modifications enhance bioavailability?

  • PK Challenges : The sulfonamide group increases hydrophilicity (logP < 2), limiting blood-brain barrier penetration .
  • Modifications :
  • Prodrug Design : Mask sulfonamide as a tert-butyl carbamate to improve lipophilicity .
  • Bioisosteres : Replace sulfonamide with trifluoromethylsulfonyl or phosphonate groups .

Q. What computational modeling approaches predict binding affinities and selectivity?

  • Molecular Docking : Glide or AutoDock Vina to map interactions with catalytic sites (e.g., carbonic anhydrase IX) .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Predict affinity changes for derivatives with modified substituents .

Q. How are off-target effects differentiated from true pharmacological activity in cellular models?

  • Counter-Screens : Test against related targets (e.g., carbonic anhydrase isoforms I–XIV) .
  • CRISPR Knockouts : Validate target-specific activity in isogenic cell lines lacking the putative target .
  • Chemical Proteomics : Use affinity-based pull-downs with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target binders .

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